



# Application of Brensocatib in Hidradenitis Suppurativa Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brensocatib |           |
| Cat. No.:            | B605779     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, predominantly in intertriginous areas.[1] Emerging evidence points to a significant role of neutrophils and their inflammatory mediators in the pathogenesis of HS. **Brensocatib** (formerly INS1007), an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), is currently under investigation as a potential therapeutic for HS.[2][3][4] [5] This document provides detailed application notes and protocols for researchers interested in evaluating the efficacy of **Brensocatib** in preclinical HS research models.

**Brensocatib**'s mechanism of action involves the inhibition of DPP-1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[6][7][8] By reducing the activity of these NSPs, **Brensocatib** has the potential to mitigate the neutrophil-driven inflammation that contributes to tissue damage in HS.[6][7] Currently, **Brensocatib** is in Phase 2 clinical trials for moderate to severe HS.[2][4][5][9] While specific preclinical data on **Brensocatib** in HS models is not yet published, research in other neutrophil-mediated diseases, such as rheumatoid arthritis, provides a strong foundation for designing and executing relevant studies.[10][11][12][13]

# **Signaling Pathway of Brensocatib**



The therapeutic rationale for **Brensocatib** in hidradenitis suppurativa is based on its targeted inhibition of the DPP-1 enzyme and subsequent reduction in neutrophil serine protease activity.



Click to download full resolution via product page

Caption: Mechanism of action of **Brensocatib** in inhibiting DPP-1.

# Preclinical Evaluation of Brensocatib in Hidradenitis Suppurativa: A Proposed Workflow



Given the absence of established, standardized animal models that fully recapitulate all aspects of hidradenitis suppurativa, a multi-pronged approach using in vitro and in vivo models is recommended. The following workflow is a proposed strategy for evaluating the preclinical efficacy of **Brensocatib** for HS.



Click to download full resolution via product page

Caption: Proposed workflow for preclinical evaluation of **Brensocatib** in HS.

## **Quantitative Data Summary**

While clinical trial data for **Brensocatib** in HS is forthcoming, the following table summarizes key quantitative findings from a study of **Brensocatib** in animal models of rheumatoid arthritis. [10][11][13] This data is illustrative of the types of pharmacodynamic and efficacy endpoints that can be measured when studying **Brensocatib** in models of inflammatory disease.



| Parameter                                         | Model                                       | Treatment<br>Group            | Result                     | Percentage<br>Change vs.<br>Vehicle |
|---------------------------------------------------|---------------------------------------------|-------------------------------|----------------------------|-------------------------------------|
| Neutrophil<br>Elastase Activity                   | Rat Collagen-<br>Induced Arthritis<br>(CIA) | Brensocatib (3<br>mg/kg/day)  | Significant<br>Reduction   | ↓ ~60%                              |
| Rat CIA                                           | Brensocatib (30<br>mg/kg/day)               | Significant<br>Reduction      | ↓ ~75%                     |                                     |
| Mouse Collagen Antibody- Induced Arthritis (CAIA) | Brensocatib (3<br>mg/kg/day)                | Significant<br>Reduction      | ↓ ~50%                     |                                     |
| Mouse CAIA                                        | Brensocatib (30<br>mg/kg/day)               | Significant<br>Reduction      | ↓ ~70%                     |                                     |
| Clinical Disease<br>Score                         | Rat CIA                                     | Brensocatib (3<br>mg/kg/day)  | Significant<br>Improvement | ↓ ~40%                              |
| Rat CIA                                           | Brensocatib (30<br>mg/kg/day)               | Significant<br>Improvement    | ↓ ~60%                     |                                     |
| Mouse CAIA                                        | Brensocatib (3<br>mg/kg/day)                | Significant<br>Improvement    | ↓ ~50%                     |                                     |
| Mouse CAIA                                        | Brensocatib (30<br>mg/kg/day)               | Significant<br>Improvement    | ↓ ~65%                     | _                                   |
| Histopathological<br>Score                        | Mouse CAIA                                  | Brensocatib (30<br>mg/kg/day) | Significant<br>Reduction   | <br>↓ ~55%                          |
| Neutrophil<br>Infiltration                        | Mouse CAIA                                  | Brensocatib (30<br>mg/kg/day) | Significant<br>Reduction   | ↓ ~60%                              |

Data adapted from a study on **Brensocatib** in rheumatoid arthritis models and is intended to be illustrative for HS research planning.[10][11][13]

# **Experimental Protocols**



The following are detailed protocols that can be adapted for the study of **Brensocatib** in the context of hidradenitis suppurativa research.

# Protocol 1: In Vitro Neutrophil Elastase (NE) Activity Assay

Objective: To determine the direct effect of **Brensocatib** on the activity of neutrophil elastase released from isolated human neutrophils.

#### Materials:

- Brensocatib
- Human neutrophils isolated from peripheral blood of healthy donors and HS patients
- Ficoll-Paque PLUS
- RPMI 1640 medium
- Phorbol 12-myristate 13-acetate (PMA)
- Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
- 96-well microplate reader
- Lysis buffer

### Procedure:

- Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation with Ficoll-Pague PLUS.
- Cell Culture and Treatment: Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1x10<sup>6</sup> cells/mL. Pre-incubate the cells with varying concentrations of Brensocatib (e.g., 10 nM, 100 nM, 1 μM) or vehicle (DMSO) for 1 hour at 37°C.
- Neutrophil Activation: Stimulate neutrophils with PMA (e.g., 100 nM) for 30 minutes to induce degranulation and release of neutrophil elastase.



- Sample Collection: Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant containing the released elastase.
- Enzyme Activity Measurement: In a 96-well plate, add the collected supernatant and the neutrophil elastase substrate.
- Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of change in absorbance is proportional to the elastase activity.
- Data Analysis: Calculate the rate of reaction for each condition. Normalize the data to the vehicle-treated control to determine the percentage inhibition of neutrophil elastase activity by Brensocatib.

# Protocol 2: Mouse Model of Imiquimod-Induced Skin Inflammation

Objective: To evaluate the in vivo efficacy of **Brensocatib** in a mouse model of inflammatory dermatosis, which shares some pathological features with HS, such as neutrophil infiltration and inflammatory cytokine production.

#### Materials:

- 6-8 week old C57BL/6 mice
- Imiquimod cream (5%)
- Brensocatib
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers
- Materials for tissue homogenization, RNA extraction, and histology

### Procedure:

 Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.



- Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved backs of the mice for 5-7 consecutive days.
- Treatment: Administer Brensocatib orally once daily at desired doses (e.g., 3 mg/kg and 30 mg/kg, based on rheumatoid arthritis studies) or vehicle, starting from the first day of imiquimod application.[10][11]
- Clinical Scoring: Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., 0-4 for each parameter) to quantify the severity of inflammation. Measure skin thickness using calipers.
- Sample Collection: At the end of the study, euthanize the mice and collect skin tissue and bone marrow.
- Pharmacodynamic Analysis:
  - Bone Marrow: Isolate bone marrow cells and prepare lysates to measure the activity of neutrophil serine proteases (neutrophil elastase, proteinase 3, cathepsin G) to confirm target engagement of **Brensocatib**, as demonstrated in other models.[10][11]
  - Skin Tissue:
    - Histology: Fix a portion of the skin tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltrate. Use immunohistochemistry to specifically stain for neutrophils (e.g., Ly-6G).
    - Gene Expression: Homogenize a portion of the skin tissue to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory cytokines and chemokines relevant to HS (e.g., IL-1β, TNF-α, IL-17, CXCL8).
- Data Analysis: Compare the clinical scores, histological parameters, and gene expression levels between the Brensocatib-treated groups and the vehicle-treated group using appropriate statistical tests.

### Conclusion



**Brensocatib** represents a promising targeted therapy for hidradenitis suppurativa by addressing the underlying neutrophil-driven inflammation. The protocols and workflows outlined in this document, adapted from successful studies in other inflammatory diseases, provide a robust framework for the preclinical evaluation of **Brensocatib** in HS research models. Such studies are crucial for further elucidating the therapeutic potential of DPP-1 inhibition in this debilitating disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Brensocatib by Insmed for Hidradenitis Suppurativa: Likelihood of Approval [pharmaceutical-technology.com]
- 4. mayo.edu [mayo.edu]
- 5. insmed.com [insmed.com]
- 6. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 7. investor.insmed.com [investor.insmed.com]
- 8. Hidradenitis Suppurativa Drugs, Targets, Patents Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Frontiers | Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis [frontiersin.org]
- 11. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]







• To cite this document: BenchChem. [Application of Brensocatib in Hidradenitis Suppurativa Research Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#application-of-brensocatib-in-hidradenitis-suppurativa-research-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com